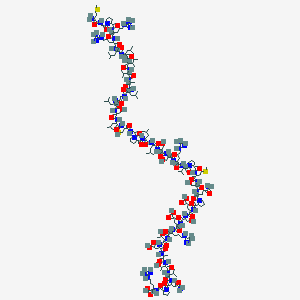
Parstatin (mouse)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parstatin (mouse) is a cell-permeable peptide derived from the proteolytic cleavage of protease-activated receptor 1 (PAR1) upon receptor activation. This peptide has a molecular weight of 4419.19 and a chemical formula of C189H326N58O57S3 . Parstatin (mouse) is known for its ability to attenuate endothelial cell migration and proliferation, induce cell cycle arrest, promote activation of caspase-3, and exhibit pro-apoptotic activity . It also inhibits angiogenesis and exhibits cardioprotective activity in vivo .
作用机制
Target of Action
Parstatin (mouse) is a cell-permeable peptide that is cleaved from the protease-activated receptor 1 (PAR-1) upon receptor activation . PAR-1 is a thrombin receptor, and its activation plays a crucial role in various physiological processes, including inflammation and coagulation .
Mode of Action
Parstatin (mouse) interacts with its target, the PAR-1 receptor, and inhibits its activation . This interaction results in the attenuation of endothelial cell migration and proliferation, and it induces cell cycle arrest . It also promotes the activation of caspase-3, which is a crucial enzyme involved in the execution-phase of cell apoptosis .
Biochemical Pathways
Parstatin (mouse) affects several biochemical pathways. It confers immediate cardioprotection by recruiting the Gi-protein activation pathway, which includes p38 MAPK, ERK1/2, NOS, and KATP channels . These pathways play a significant role in cell survival, growth, and differentiation. The activation of these pathways by Parstatin (mouse) leads to the inhibition of angiogenesis .
Result of Action
The interaction of Parstatin (mouse) with its target and the subsequent changes in biochemical pathways result in several molecular and cellular effects. It attenuates endothelial cell migration and proliferation, induces cell cycle arrest, and promotes the activation of caspase-3 . These effects contribute to its role as a potent inhibitor of angiogenesis . Furthermore, it confers immediate cardioprotection in the event of ischemia .
生化分析
Biochemical Properties
Parstatin (mouse) is a cell-penetrating peptide that acts as an agonist for the PAR-1 thrombin receptor . It interacts with various enzymes and proteins, particularly those involved in angiogenesis . The nature of these interactions is primarily inhibitory, contributing to its role as a potent inhibitor of angiogenesis .
Cellular Effects
Parstatin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting angiogenesis, thereby affecting cell signaling pathways and gene expression . In addition, it has been found to promote cell cycle arrest and apoptosis in endothelial cells .
Molecular Mechanism
The molecular mechanism of action of Parstatin involves its binding interactions with biomolecules, particularly the PAR-1 thrombin receptor . It exerts its effects at the molecular level by inhibiting angiogenesis, which involves enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Parstatin exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve its inhibitory effects on angiogenesis .
Dosage Effects in Animal Models
In animal models, the effects of Parstatin vary with different dosages . A significant decrease in infarct size was detected with doses of 5-15 µg/kg, with 10 µg/kg being the optimal dose . Any toxic or adverse effects at high doses are yet to be reported.
Metabolic Pathways
Given its role as a PAR-1 agonist, it is likely to interact with enzymes or cofactors involved in the PAR-1 signaling pathway .
Transport and Distribution
Given its cell-penetrating properties, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a PAR-1 agonist, it is likely to be localized to areas where the PAR-1 receptor is present .
准备方法
Synthetic Routes and Reaction Conditions: Parstatin (mouse) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Parstatin (mouse) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
化学反应分析
Types of Reactions: Parstatin (mouse) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin.
Major Products: The major product of these reactions is the Parstatin (mouse) peptide itself, which is obtained after the cleavage and purification steps .
科学研究应用
Parstatin (mouse) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in cell signaling, particularly in the context of PAR1 activation.
Medicine: Explored for its potential therapeutic effects, including anti-angiogenic properties and cardioprotective activity
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
相似化合物的比较
Parstatin (human): Similar to Parstatin (mouse) but derived from human PAR1.
Thrombin Receptor Agonist Peptides: Other peptides that interact with thrombin receptors and exhibit similar biological activities.
Uniqueness: Parstatin (mouse) is unique due to its specific sequence and origin from mouse PAR1. Its ability to inhibit endothelial cell migration and proliferation, induce apoptosis, and provide cardioprotection distinguishes it from other thrombin receptor agonist peptides .
属性
IUPAC Name |
4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAINNLHALEEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H326N58O57S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4419 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
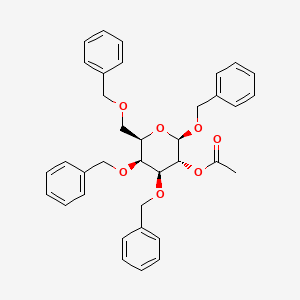
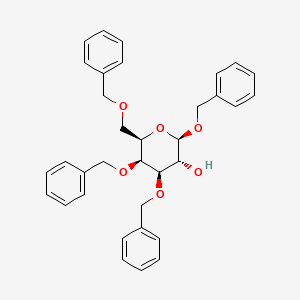
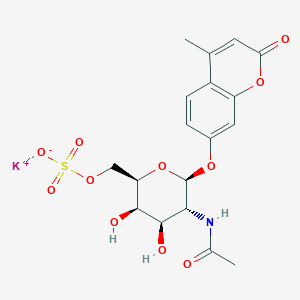
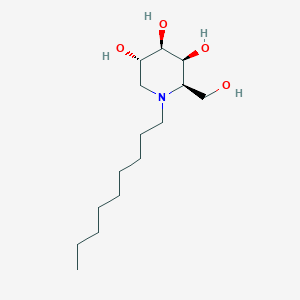
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)
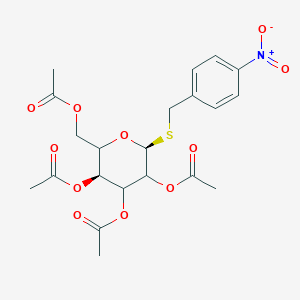

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
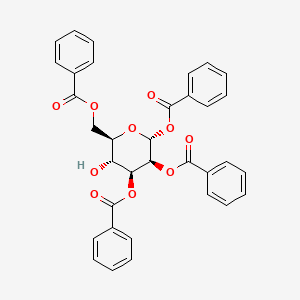
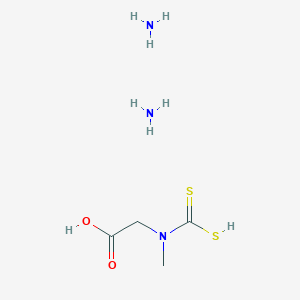
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)


![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
